molecular formula C4H6O7 B1142101 Dihydroxyfumaric acid hydrate CAS No. 199926-38-0

Dihydroxyfumaric acid hydrate

Cat. No.: B1142101
CAS No.: 199926-38-0
M. Wt: 166.09 g/mol
InChI Key: DDYHTXQJGPQZGN-TYYBGVCCSA-N
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Description

Dihydroxyfumaric acid (hydrate) is an organic compound with the molecular formula C4H4O6·xH2O. It is a derivative of fumaric acid, characterized by the presence of two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroxyfumaric acid (hydrate) can be synthesized from tartaric acid through a dehydrogenation process. This reaction involves the presence of nicotinamide adenine dinucleotide (NAD) and tartaric acid dehydrogenase, along with bivalent iron . The reaction conditions typically require a controlled environment to ensure the proper conversion of tartaric acid to dihydroxyfumaric acid.

Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield of dihydroxyfumaric acid (hydrate). The compound is then purified and crystallized to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Dihydroxyfumaric acid (hydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to generate superoxide anions and hydroxyl free radicals, which are involved in redox reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from the reactions of dihydroxyfumaric acid include dihydroxyacetone, tetrulose, and pentuloses when reacted with small molecule aldehydes .

Mechanism of Action

The mechanism of action of dihydroxyfumaric acid (hydrate) involves its ability to participate in redox reactions. It acts as a catalyst for redox reactions, facilitating the transfer of electrons and the generation of reactive oxygen species. This compound is easily oxidized by dihydroxyfumarate oxidase, leading to the formation of various oxidation products . The molecular targets and pathways involved include its interaction with lipid membranes, nucleic acids, proteins, and enzymes, which can lead to cell damage or signaling functions .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-2,3-dihydroxybut-2-enedioic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2/b2-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYHTXQJGPQZGN-TYYBGVCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\O)(\C(=O)O)/O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036030
Record name Dihydroxyfumaric acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199926-38-0
Record name Dihydroxyfumaric acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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